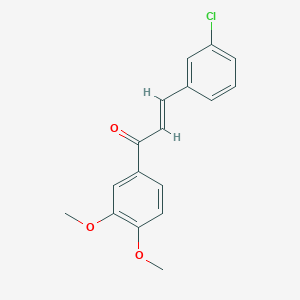![molecular formula C19H27N3O4 B5265397 4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5265397.png)
4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties, including analgesic, anti-inflammatory, and anti-tumor effects. In
Scientific Research Applications
4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit analgesic effects in animal models of pain, including neuropathic and inflammatory pain. This compound has also been found to exhibit anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis. Additionally, this compound has been found to exhibit anti-tumor effects, inhibiting the growth of cancer cells in vitro and in vivo.
Mechanism of Action
The mechanism of action of 4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine is not fully understood, but it is believed to involve the modulation of several signaling pathways. This compound has been found to activate the opioid receptors, which are involved in the regulation of pain and inflammation. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. The compound has been found to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress and inflammation. This compound has also been found to increase the levels of endogenous opioids, such as β-endorphin, which are involved in the regulation of pain and mood. Additionally, this compound has been found to reduce the activity of the COX-2 enzyme, which is involved in the production of pro-inflammatory prostaglandins.
Advantages and Limitations for Lab Experiments
4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine has several advantages for lab experiments. The compound is readily available in high purity and yield, making it easy to obtain for research purposes. This compound has also been extensively studied, and its pharmacological properties are well characterized. However, this compound has some limitations for lab experiments. The compound is not very water-soluble, which can make it difficult to administer in some experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret some experimental results.
Future Directions
There are several future directions for the study of 4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine. One area of research is the development of more water-soluble derivatives of this compound, which could improve its efficacy in some experimental settings. Another area of research is the exploration of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, the anti-tumor effects of this compound could be further explored, with the aim of developing new cancer therapies.
Synthesis Methods
The synthesis of 4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine involves the reaction of 4-morpholinecarbonyl chloride with 1-(3-(4-methoxyphenyl)propanoyl)-2-piperazine in the presence of a base, such as triethylamine. The reaction yields this compound in high purity and yield. The synthesis of this compound has been optimized to produce the compound on a large scale, making it readily available for research purposes.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[2-(morpholine-4-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-25-16-5-2-15(3-6-16)4-7-18(23)22-9-8-20-14-17(22)19(24)21-10-12-26-13-11-21/h2-3,5-6,17,20H,4,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKVHVCNLPYLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCNCC2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7H-[1,2,3]triazolo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B5265319.png)


![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)piperidin-1-yl]methyl}piperidin-2-one](/img/structure/B5265355.png)
![N-(2-chloro-4-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5265357.png)

![3-[4-(benzyloxy)phenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide](/img/structure/B5265362.png)
![4-(4-chlorobenzoyl)-5-[4-(diethylamino)phenyl]-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5265367.png)
![1-[(2-methoxyphenyl)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5265377.png)
![2-(1,3-benzothiazol-2-yl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5265385.png)
![N~2~-{[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5265401.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5265409.png)
![2-methoxy-N-[(4-methylphenyl)(pyridin-4-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5265411.png)
![(3aS*,6aS*)-2-allyl-5-(1-methylpiperidin-4-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5265414.png)
